molecular formula C16H20N2O B2968571 N-(cyanomethyl)-N-propyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1389302-96-8

N-(cyanomethyl)-N-propyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2968571
CAS No.: 1389302-96-8
M. Wt: 256.349
InChI Key: RPNJWEBGINUFRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One versatile approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . These reactions yield the desired cyanoacetamide derivatives . Notably, the active hydrogen on the C-2 position of these compounds can participate in a range of condensation and substitution reactions .


Chemical Reactions Analysis

This compound’s chemical reactivity allows it to participate in various reactions. It can serve as a precursor for the synthesis of biologically active heterocyclic moieties . The carbonyl and cyano functions in this compound enable reactions with common bidentate reagents, leading to the formation of diverse heterocyclic compounds. Researchers have explored its potential in building novel chemotherapeutic agents .

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-10-18(11-9-17)16(19)15-8-7-13-5-3-4-6-14(13)12-15/h7-8,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNJWEBGINUFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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